![molecular formula C13H19NO4 B3042299 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide CAS No. 56014-54-1](/img/structure/B3042299.png)
2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the addition of the methoxy and hydroxyethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a rigid, planar structure, while the amide group can participate in hydrogen bonding. The methoxy groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group could potentially undergo hydrolysis, especially under acidic or basic conditions. The methoxy groups could be cleaved by strong acids. The phenyl ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and hydroxyethyl groups could make it more soluble in polar solvents. The phenyl ring could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Antiviral Activity Against SARS-CoV-2 Targets
The compound has been investigated for its potential to inhibit SARS-CoV-2 infection via multiple targets. In a systematic molecular modeling study, it was virtually screened against the main protease (Mpro), an essential enzyme for viral replication. The gallocatechin analogue (GC-2) derived from this compound demonstrated promising inhibitory effects against Mpro, RNA-dependent RNA polymerase (RdRp), angiotensin-converting enzyme-2 (ACE2), transmembrane protease serine-2 (TMPRSS2), and interleukin-6 (IL-6) . Further molecular dynamics studies confirmed its stability in complex with RdRp.
Organic Synthesis Building Block
Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. Their versatility allows for diverse transformations, making them essential for constructing complex molecules .
Antioxidant Properties
The compound’s antioxidant abilities have been explored. By scavenging radicals such as ABTS˙+, DPPH, and galvinoxyl, it demonstrates potential as an antioxidant .
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-14(6-7-15)13(16)9-10-4-5-11(17-2)12(8-10)18-3/h4-5,8,15H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQFHRVVOREQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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